3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol
Description
3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol is a pyrroline-derived compound featuring a dihydro pyrrole ring linked to a phenoxy-propanol moiety. Its structure combines a partially saturated pyrrolidine ring with a hydroxyl-terminated alkyl chain, enabling unique physicochemical and biological properties. This compound is primarily utilized as an intermediate in synthesizing pyrrolizidine alkaloids, which are of interest in medicinal chemistry due to their bioactivity . The hydroxyl group enhances solubility in polar solvents, while the dihydro pyrrole contributes to electron-rich regions, influencing noncovalent interactions such as hydrogen bonding and van der Waals forces .
Properties
CAS No. |
917904-00-8 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-[3-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C13H17NO2/c15-8-3-9-16-12-5-1-4-11(10-12)13-6-2-7-14-13/h1,4-5,10,15H,2-3,6-9H2 |
InChI Key |
IPSKQZDHKNNTOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=CC(=CC=C2)OCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol typically involves the reaction of 3-(3,4-dihydro-2H-pyrrol-5-yl)phenol with 3-chloropropanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
- Target Compound: Core Structure: 3,4-Dihydro-2H-pyrrole ring. Substituents: Phenoxy-propanol group. Key Functional Groups: Secondary alcohol (–OH), ether (–O–), and partially saturated pyrrole.
- Analog 1: 1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one** Core Structure: Same dihydro pyrrole ring. Substituents: Propan-1-one (ketone) group. Higher skin/eye irritation risk compared to the target compound .
Analog 2 : 2,5-Dimethyl-3-(trifluoromethoxy-phenyl)-1H-pyrrole Derivatives**
Analog 3 : 4-Aroyl-3-sulfonyl-1H-pyrroles**
Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| LogP | ~1.8 (estimated) | ~2.5 | ~3.1 (due to –OCF₃) | ~1.2 (sulfonyl group) |
| Solubility | High in polar solvents | Moderate in acetone | Low in water | High in DMSO |
| Hydrogen Bonding | Strong (–OH donor) | Weak (ketone acceptor) | Moderate (–OCF₃) | Strong (sulfonyl) |
| Electron Density | High (dihydro pyrrole) | Moderate | Low (electron-withdrawing) | Moderate |
Computational Insights
- Electrostatic Potential (ESP): The target compound’s –OH group creates a strong negative ESP region, enhancing hydrogen-bond acceptor capacity. Analog 1’s ketone shows moderate ESP, while Analog 3’s sulfonyl group has a polarized ESP .
- Hardness (η) : The target compound’s η is lower than Analog 2 (due to electron-rich dihydro pyrrole), indicating higher softness and reactivity toward electrophiles .
Biological Activity
The compound 3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol is a derivative of pyrrole and has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C14H19N1O2
Molecular Weight: 233.31 g/mol
CAS Number: 916572-56-0
Structure: The compound features a phenoxy group linked to a propanol chain, with a dihydropyrrole moiety that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures often exhibit:
- Dopamine Receptor Modulation: Compounds related to pyrrole derivatives have shown selective agonist activity towards dopamine receptors, particularly the D3 subtype, which is implicated in neuropsychiatric disorders .
- Neuroprotective Effects: Studies suggest that such compounds may protect dopaminergic neurons from neurodegeneration, potentially offering therapeutic benefits in conditions like Parkinson's disease .
- Antimicrobial Activity: Some derivatives have demonstrated antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, indicating a broader pharmacological profile .
Biological Activity Data
Case Study 1: Neuroprotective Effects
A study conducted on ML417, a compound structurally similar to this compound, demonstrated significant neuroprotective effects in models of Parkinson's disease. The compound was shown to activate D3 receptors selectively, leading to reduced apoptosis in dopaminergic neurons .
Case Study 2: Antimicrobial Efficacy
In vitro studies evaluated the antimicrobial properties of various pyrrole derivatives, including those similar to our compound. The results indicated that these compounds exhibited potent activity against resistant bacterial strains, suggesting potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
